6-(4-Iodo-phenoxy)-pyridin-3-ylamine
Description
6-(4-Iodo-phenoxy)-pyridin-3-ylamine is a pyridine derivative featuring an amino group (-NH₂) at the 3-position of the pyridine ring and a 4-iodophenoxy substituent at the 6-position. The iodine atom on the phenoxy group introduces significant steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C11H9IN2O |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
6-(4-iodophenoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H9IN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 |
InChI Key |
ZKFLJDZGHKXORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-(4-Iodo-phenoxy)-pyridin-3-ylamine with key analogs based on substituents, molecular weight, and electronic effects:
Key Observations :
- Halogen Effects : The iodine substituent in the target compound contributes to greater molecular weight and lipophilicity compared to fluorine or chlorine analogs. This may enhance membrane permeability but reduce solubility .
- Electronic Effects : Fluorine’s electronegativity could stabilize electron-deficient regions, while chlorine and iodine offer polarizability for halogen bonding in target interactions .
- Heterocyclic Substitutions: Piperazinyl (e.g., 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine) and morpholino groups improve solubility due to their nitrogen-rich, polar structures .
Regulatory and Commercial Aspects
- Tariff Codes: Pyridine derivatives with unfused rings (e.g., 6-(2,4-dichlorophenoxy)pyridin-3-ylamine) fall under HS code 293339220 in Japan, with tariffs varying by region .
- Supplier Data : Compounds like 6-(1,3-dimethylcyclobutylmethoxy)pyridin-3-amine are available from specialized suppliers (e.g., CymitQuimica), though the target compound’s commercial availability is unconfirmed .
Q & A
(Basic) What are the recommended synthetic routes for 6-(4-Iodo-phenoxy)-pyridin-3-ylamine?
Methodological Answer:
- Step 1 : Start with halogenated pyridine derivatives (e.g., 3-aminopyridine) and 4-iodophenol. Use a nucleophilic aromatic substitution (SNAr) reaction under basic conditions (e.g., K₂CO₃ or NaH) to form the phenoxy linkage .
- Step 2 : Optimize coupling conditions (e.g., DMF or THF solvent, 80–120°C) to enhance regioselectivity and minimize byproducts .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
(Basic) How is the structural characterization of 6-(4-Iodo-phenoxy)-pyridin-3-ylamine performed?
Methodological Answer:
- NMR Analysis : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–8.5 ppm) and confirm iodine’s electron-withdrawing effects on chemical shifts .
- Mass Spectrometry : Employ ESI-MS or EI-MS to verify molecular ion peaks (expected m/z ≈ 328 g/mol) and isotopic patterns characteristic of iodine (e.g., M+2 peak intensity) .
- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in DCM/hexane), determine bond angles and planarity of the pyridine-phenoxy system .
(Advanced) How can reaction yields be optimized for sterically hindered intermediates in the synthesis?
Methodological Answer:
- Computational Pre-screening : Use DFT calculations (e.g., Gaussian or ORCA) to model transition states and identify steric bottlenecks in SNAr reactions. Adjust substituent positions to reduce steric clash .
- Microwave-Assisted Synthesis : Enhance reaction kinetics by applying microwave irradiation (e.g., 100°C, 50 W) to reduce reaction time and improve regioselectivity .
- Catalytic Systems : Introduce Pd-mediated cross-coupling (e.g., Buchwald-Hartwig conditions) for challenging C–N bond formations, leveraging ligands like XPhos to stabilize intermediates .
(Advanced) How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis : Perform in vitro assays (e.g., enzyme inhibition or cell viability) across a wide concentration range (nM–µM) to establish accurate IC₅₀ values and assess assay sensitivity .
- Structural Analog Comparison : Synthesize halogen-substituted analogs (e.g., fluoro, bromo) to isolate electronic vs. steric contributions to bioactivity .
- Meta-Analysis : Cross-reference datasets from multiple labs using standardized protocols (e.g., OECD guidelines) to identify variability sources (e.g., solvent choice, cell line differences) .
(Basic) What purification techniques are effective for isolating 6-(4-Iodo-phenoxy)-pyridin-3-ylamine?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water phases, adjusting pH to protonate the amine group .
- Flash Chromatography : Use silica gel with a gradient eluent (e.g., 10–50% ethyl acetate in hexane) to resolve iodinated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize crystal yield and purity (>98%) .
(Advanced) How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Replace iodine with Cl, F, or CF₃ groups to evaluate electronic effects on bioactivity .
- Scaffold Hybridization : Fuse the pyridine core with imidazo[1,2-a]pyridine or quinoline systems to enhance binding affinity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interaction points (e.g., hydrogen bonds with the amine group) .
(Advanced) What computational methods predict the reactivity of 6-(4-Iodo-phenoxy)-pyridin-3-ylamine?
Methodological Answer:
- Reaction Pathway Modeling : Apply density functional theory (DFT) to simulate SNAr mechanisms, calculating activation energies for iodine substitution .
- Machine Learning : Train models on PubChem data to predict solubility, logP, and metabolic stability using descriptors like polar surface area .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to optimize reaction conditions for scale-up .
(Basic) What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC analysis to determine decomposition temperatures (>150°C recommended for long-term storage) .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the iodophenoxy moiety .
- Hygroscopicity Testing : Monitor mass changes in controlled humidity chambers (20–80% RH) to assess moisture absorption .
(Advanced) How to study biomolecular interactions of this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (kₐ, kₐ) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry for ligand-protein interactions .
- Fluorescence Quenching : Use Trp-containing proteins to monitor conformational changes upon compound binding .
(Advanced) How does halogen substitution (I vs. F/Cl/Br) impact biological and physicochemical properties?
Methodological Answer:
- Electronic Effects : Iodine’s polarizability enhances π-π stacking in aromatic systems, while fluorine increases metabolic stability via C–F bond strength .
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate iodine’s hydrophobicity with membrane permeability .
- Bioisosteric Replacement : Compare IC₅₀ values of iodinated vs. brominated analogs in enzyme assays to optimize potency-toxicity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
